3-硝基-1-十四烷基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

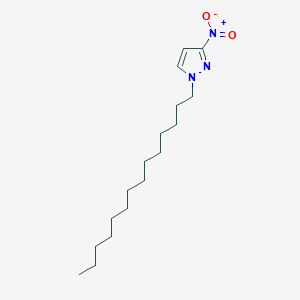

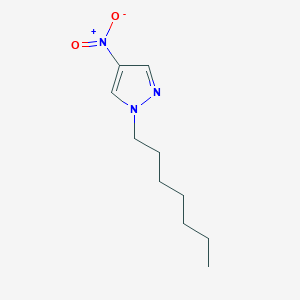

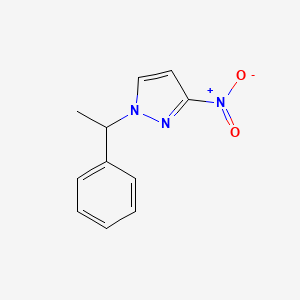

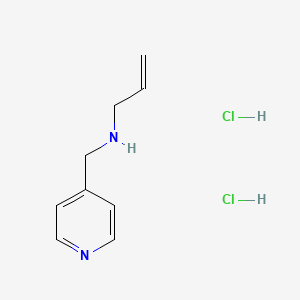

“3-Nitro-1-tetradecyl-1H-pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . The compound “3-Nitro-1-tetradecyl-1H-pyrazole” has a molecular formula of C17H31N3O2 .

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of organic chemistry due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system have been used for the synthesis of pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of “3-Nitro-1-tetradecyl-1H-pyrazole” consists of a pyrazole ring bound to a tetradecyl chain . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This tautomerism can lead to changes in structure, which translates into changes in properties .

科学研究应用

高能材料中的合成和反应性

吡唑,包括硝基吡唑,在合成具有爆炸物应用的高能材料中很重要。研究表明,硝基吡唑如 3,4-二硝基吡唑和 1-甲基-3,4,5-三硝基吡唑比 TNT 能量更高,并用于研究此类材料的合成和性能 (Old Jun-lin, 2014)。

在有机合成和制药工业中的作用

硝基吡唑,一个相关组,表现出高反应性和生物活性,使其在制药和化学中很重要。它们与二烯烃的相互作用已被研究,导致合成具有潜在生物活性的取代恶嗪、吡唑和丁-2-烯-1-酮 (Darya S. Volkova 等,2021)。

高能盐合成的进展

最近的研究集中在合成新型高能化合物,如 3-硝基-1-(2H-四唑-5-基)-1H-吡唑-4-羧酸及其高能盐。这些化合物展示出低敏感性和高热稳定性,这是高能材料的关键特性 (Yue Zheng 等,2020)。

吡唑合成中的催化

硝基取代化合物,包括硝基吡唑,用于催化合成工艺。一个例子是从硝基取代的 1,3-烯炔中铜催化的四取代吡咯/吡唑的合成,证明了硝基吡唑在有机合成中的多功能性 (G. Bharathiraja 等,2015)。

在高能量密度材料中的应用

对 3,4,5-三硝基-1H-吡唑及其衍生物的研究表明它们作为高能量密度材料的潜力。这些研究包括检查它们的几何和电子结构、爆轰特性,以及与已知炸药如 RDX 和 HMX 的比较 (P. Ravi 等,2010)。

作用机制

Target of Action

Pyrazole compounds are known for their diverse pharmacological effects, including potent antimicrobial and antimalarial activities . They have been shown to interact with various targets, such as the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Mode of Action

aureus topoisomerase IV enzyme . These interactions can lead to changes in the activity of the target, potentially inhibiting its function.

Biochemical Pathways

For example, they have been shown to inhibit the activity of the topoisomerase IV enzyme, which plays a crucial role in bacterial DNA replication .

Result of Action

Pyrazole compounds have been shown to possess antimicrobial and antimalarial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in their activity.

属性

IUPAC Name |

3-nitro-1-tetradecylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17(18-19)20(21)22/h14,16H,2-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHFRTWLZFPASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

amine](/img/structure/B6362497.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)